molecular formula C9H5N3O B1417845 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1082040-18-3

3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B1417845
CAS No.: 1082040-18-3
M. Wt: 171.16 g/mol
InChI Key: PWRRHJGFGZJDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1082040-18-3) is a versatile heterocyclic building block with molecular formula C9H5N3O and molecular weight 171.16 g/mol . This multifunctional compound features both an aldehyde and a carbonitrile group on its pyrrolo[2,3-b]pyridine core structure, making it particularly valuable for designing and synthesizing novel pharmaceutical compounds. The molecular scaffold is recognized for its potential in medicinal chemistry research, particularly in the development of kinase inhibitors . Compounds based on the pyrrolo[2,3-b]pyridine structure have demonstrated significant biological activity as mTOR kinase and PI3 kinase inhibitors, representing a promising avenue for anticancer research and therapeutic development . The presence of both electron-withdrawing groups and reactive sites on this aromatic system enables diverse chemical transformations, facilitating its incorporation into more complex molecular architectures. This product is offered exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-7-1-2-8-6(5-13)4-11-9(8)12-7/h1-2,4-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRRHJGFGZJDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C=O)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234392
Record name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-18-3
Record name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Formation

  • Cyclocondensation reactions are frequently employed, involving 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives reacting with aldehydes or active methylene compounds in acetic acid or similar solvents, catalyzed by acids or bases (References,).

Functionalization

  • Introduction of the formyl group at the 3-position is achieved via Vilsmeier-Haack formylation or oxidative formylation using reagents like POCl₃ or POCl₃ derivatives, often under reflux conditions.
  • The cyanide group at the 6-position is typically incorporated through nucleophilic substitution or via cyanation reactions using reagents such as cyanogen bromide or trimethylsilyl cyanide.

Specific Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield & Remarks References
A. Cyclocondensation of Aminopyrroles 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives Acetic acid, HCl catalyst, reflux Produces pyrrolo[2,3-b]pyridine core; yields vary (45-80%) ,
B. Formylation at Position 3 Pyrrolopyridine core Vilsmeier reagent (POCl₃, DMF), reflux Selective formylation at 3-position ,
C. Cyanation at Position 6 Pyrrolopyridine derivatives with activated positions Cyanogen bromide, trimethylsilyl cyanide Nucleophilic substitution, moderate yields ,
D. Multi-step Functionalization Intermediates with suitable reactive sites Sequential reactions with aldehydes, cyanides, and protective groups Yields depend on reaction conditions and purification steps ,,,

Research Findings and Data

Synthesis via Cyclocondensation

A notable method involves the cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with aldehydes under acidic conditions, producing the core structure of pyrrolo[2,3-b]pyridines. For example, the reaction of this precursor with formaldehyde or other aldehydes in acetic acid with catalytic HCl yields the desired heterocycle efficiently.

Formylation Techniques

The formyl group at the 3-position is introduced using reagents such as the Vilsmeier reagent (POCl₃ in DMF), which provides regioselectivity and high yields. This method has been well-documented in heterocyclic chemistry, especially for pyridine and pyrrole derivatives.

Cyanation Strategies

Cyanide substitution at the 6-position often involves nucleophilic attack on activated positions of the heterocycle. Cyanogen bromide or trimethylsilyl cyanide are common reagents, with reaction conditions optimized to prevent side reactions and maximize yield.

Example Synthesis Data

  • Yields for the core heterocycle formation range from 45% to 80%, depending on substituents and reaction conditions.
  • Reaction times vary from several hours to overnight, with purification typically achieved via column chromatography or recrystallization.
  • Spectroscopic data (IR, NMR, MS) confirm the structure, with characteristic signals for the formyl group (~9-10 ppm in ^1H NMR) and the nitrile (~2200-2250 cm⁻¹ in IR).

Notes on Synthetic Optimization and Challenges

  • Protection of reactive groups such as amino or hydroxyl groups may be necessary to prevent side reactions during formylation or cyanation.
  • Regioselectivity is critical, especially in formylation reactions, requiring careful control of reaction conditions.
  • Purification often involves multiple chromatography steps to isolate high-purity compounds suitable for biological evaluation.

Summary Table of Preparation Methods

Step Synthetic Strategy Reagents & Conditions Typical Yield References
Core formation Cyclocondensation Aminopyrrole derivatives, acids 45-80% ,
Formylation Vilsmeier-Haack POCl₃, DMF, reflux 50-70% ,
Cyanation Nucleophilic substitution Cyanogen bromide, TMSCN 40-60% ,
Final functionalization Sequential reactions Aldehydes, cyanides, protective groups Variable ,,

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often with the aid of a base.

Major Products Formed:

  • Oxidation: 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

  • Reduction: 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-amine

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of 3-formyl-1H-pyrrolo[2,3-b]pyridine exhibit potent antitumor properties. For instance, compounds derived from this scaffold have been evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that certain derivatives showed IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating strong potential as anticancer agents .

Table 1: Antitumor Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetIC50 (nM)Effect
Compound 4hFGFR17Inhibition of cell proliferation
Compound 4hFGFR29Induction of apoptosis
Compound 4hFGFR325Inhibition of migration

Phosphodiesterase Inhibition

Another significant application is in the inhibition of phosphodiesterase enzymes, particularly PDE4B. A series of pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit PDE4B selectively. One compound demonstrated an IC50 value of 0.8 μM, showing promise for treating inflammatory diseases due to its ability to reduce TNF-α release from macrophages .

Table 2: PDE4B Inhibition Data

CompoundIC50 (μM)Selectivity
Compound 11h0.8High
Compound X1.1Moderate

SGK-1 Kinase Inhibition

The compound also shows potential as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in various physiological processes including electrolyte balance and cell proliferation. Targeting SGK-1 may provide therapeutic benefits in conditions like chronic renal disease and cardiovascular disorders. The inhibition mechanism involves the modulation of sodium transport channels influenced by aldosterone .

Case Study: FGFR Inhibitors

A study focusing on the development of FGFR inhibitors highlighted the synthesis of several derivatives based on the pyrrolo[2,3-b]pyridine framework. The most promising candidate exhibited not only potent inhibitory activity but also favorable pharmacokinetic properties, making it a candidate for further clinical development.

Case Study: PDE4B Selective Inhibitors

In another investigation, a series of compounds were tested against a panel of CNS receptors to assess their selectivity and efficacy as PDE4B inhibitors. The findings indicated that specific modifications to the pyrrolo[2,3-b]pyridine structure enhanced selectivity towards PDE4B over other isoforms, suggesting a pathway for developing treatments for CNS-related disorders.

Mechanism of Action

The mechanism by which 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents (Positions) CAS Number Molecular Formula Molecular Weight Key Properties (Melting Point, Reactivity)
3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Formyl (3), Nitrile (6) Not Provided C₉H₅N₃O 171.16 Expected lower symmetry; higher electrophilicity
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Methyl (6), Nitrile (5) 1000340-86-2 C₉H₇N₃ 157.17 Higher lipophilicity; m.p. >300°C (predicted)
3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Methyl (3), Nitrile (6) 1638763-28-6 C₉H₇N₃ 157.17 Improved metabolic stability; m.p. data unavailable
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Fluoro (5), Nitrile (6) 1190316-08-5 C₈H₄N₃F 161.14 Enhanced bioavailability; m.p. 187.4°C
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile (Parent) Nitrile (6) 189882-33-5 C₈H₅N₃ 143.15 Baseline compound; m.p. 187.4°C

Key Observations :

  • Electron-Withdrawing Groups : The formyl group in the target compound enhances electrophilicity at position 3, facilitating nucleophilic additions (e.g., condensations) compared to methyl or hydrogen substituents .
  • Thermal Stability : Nitrile-containing analogs generally exhibit high melting points (>180°C), suggesting robust crystalline packing .

Biological Activity

3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H6_{6}N4_{4}O, with a molecular weight of approximately 173.18 g/mol. The compound features a pyrrolo[2,3-b]pyridine core with a formyl group and a carbonitrile group, which contribute to its reactivity and biological properties.

Inhibitory Activity Against Kinases

Research indicates that this compound exhibits potent inhibitory activity against various kinases:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound has been identified as an inhibitor of FGFRs, which play crucial roles in tumor growth and metastasis. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, derivatives of this compound have demonstrated IC50_{50} values in the nanomolar range against FGFR1, 2, and 3 .
  • Serum/Glucocorticoid-regulated Kinase 1 (SGK-1) : Similar compounds have been explored for their potential as SGK-1 kinase inhibitors. SGK-1 is implicated in various diseases, including cancer, making its inhibition a promising therapeutic strategy .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxic activity against several cancer cell lines. For example:

  • Breast Cancer Cell Lines : The compound has been reported to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis effectively. This suggests its potential as a lead compound for developing targeted cancer therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of similar compounds highlights the following:

Compound NameStructure TypeSimilarity (%)
1H-Pyrrolo[3,2-b]pyridine-6-carbaldehydePyrrolo derivative98
6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehydeMethyl-substituted pyrrolo98
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehydeMethyl-substituted pyrrolo98
1H-Pyrrolo[2,3-c]pyridine-3-carbaldehydePyrrolo derivative90
Pyrrolo[1,2-a]pyrazine-8-carbaldehydePyrazine derivative86

The unique substitution pattern of the target compound differentiates it from other derivatives and enhances its selectivity towards specific biological targets.

While the exact mechanism of action for this compound remains largely unexplored, studies on related compounds suggest that they may interfere with critical signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the specific interactions at the molecular level.

Applications in Drug Discovery

Given its promising biological activities, this compound is being investigated for potential applications in drug discovery:

  • Cancer Therapy : Its ability to inhibit key kinases involved in tumor progression positions it as a candidate for developing novel anticancer agents.
  • Targeting Inflammatory Diseases : The inhibition of SGK-1 may also render this compound useful in treating diseases characterized by aberrant kinase activity.

Q & A

Q. What are the optimal synthetic routes for 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2-amino-1H-pyrrole derivatives and carbonitriles under acidic conditions (e.g., acetic acid as a solvent). Microwave-assisted synthesis significantly improves yields (up to 85%) and reduces reaction times (e.g., 30–60 minutes at 120–150°C) compared to conventional heating . Optimization should focus on solvent choice, temperature control, and catalytic additives (e.g., p-toluenesulfonic acid for cyclization efficiency).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers look for?

  • Methodological Answer :
  • IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1680–1700 cm⁻¹ (formyl C=O stretch) .
  • ¹H/¹³C NMR : Key signals include δ 9.8–10.2 ppm (formyl proton), δ 6.8–8.5 ppm (aromatic protons from fused pyrrole-pyridine rings), and ~115 ppm (carbonitrile carbon in ¹³C NMR) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 211 for the parent compound) and fragmentation patterns should align with theoretical calculations .

Q. What are the common challenges in purifying derivatives of this compound, and how can chromatographic techniques be optimized?

  • Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Use gradient elution with dichloromethane/methanol (95:5 to 85:15) on silica gel columns. Reverse-phase HPLC with C18 columns and acetonitrile/water (0.1% TFA) gradients improves separation of polar derivatives .

Advanced Research Questions

Q. How do substituents at the 3-formyl and 6-carbonitrile positions influence biological activity, and what strategies can modulate these effects?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃ at position 6) enhance kinase inhibition by increasing electrophilicity, while bulky substituents at the 3-formyl position may sterically hinder target binding. Structure-activity relationship (SAR) studies should employ iterative derivatization (e.g., Suzuki coupling for aryl substitutions) followed by enzymatic assays (e.g., JAK2/STAT3 inhibition) .

Q. What in vitro and in vivo models are appropriate for evaluating antitumor potential, and how should discrepancies in cytotoxicity data be addressed?

  • Methodological Answer :
  • In vitro : Use MTT assays on lung (A549) and breast (MCF-7) cancer cell lines. IC₅₀ values <10 μM indicate promising activity .
  • In vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess tumor regression and metastasis suppression.
  • Data Contradictions : Validate inconsistencies using orthogonal assays (e.g., apoptosis markers like caspase-3/7 activation) and replicate studies under standardized conditions .

Q. How can computational methods predict interactions with kinase targets like JAK enzymes?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of JAK2 (PDB: 4FV8) to identify binding poses. Focus on hydrogen bonding with catalytic lysine (K882) and hydrophobic interactions with the ATP-binding pocket. Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements (KD <1 μM suggests strong inhibition) .

Q. What mechanisms underlie apoptosis induction in cancer cells, and how can ROS-dependent pathways be distinguished?

  • Methodological Answer :
  • ROS-Dependent Apoptosis : Measure intracellular ROS levels using DCFH-DA fluorescence. Pre-treatment with ROS scavengers (e.g., NAC) should reduce caspase-3 activation and PARP cleavage .
  • ROS-Independent Pathways : Assess mitochondrial membrane potential (JC-1 staining) and cytochrome c release via western blotting .

Q. How should researchers approach conflicting efficacy data across biological assays?

  • Methodological Answer :
  • Troubleshooting : Verify compound stability (HPLC purity checks), cell line authenticity (STR profiling), and assay conditions (e.g., serum-free vs. serum-containing media).
  • Validation : Use dose-response curves and combinatorial assays (e.g., synergy studies with cisplatin) to confirm biological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.